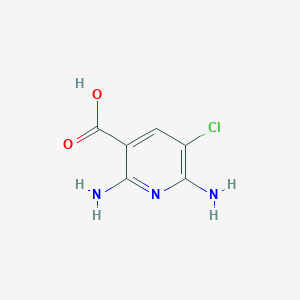

2,6-Diamino-5-chloronicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,6-diamino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQMKIQPPSHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,6 Diamino 5 Chloronicotinic Acid

De Novo Synthetic Pathways

De novo synthesis of 2,6-diamino-5-chloronicotinic acid can be approached through several strategic routes, starting from either pre-functionalized precursors or by building the heterocyclic ring system from acyclic components.

A direct and atom-economical approach to 2,6-diamino-5-chloronicotinic acid involves the selective chlorination of a 2,6-diaminonicotinic acid precursor. The two amino groups strongly activate the pyridine (B92270) ring, directing electrophilic substitution to the C3 and C5 positions. Due to the presence of the carboxylic acid group at the C3 position, which can exert steric hindrance, chlorination is anticipated to occur preferentially at the C5 position.

A common and effective reagent for such a transformation is N-chlorosuccinimide (NCS). researchgate.netresearchgate.netorganic-chemistry.orgeurekaselect.comed.ac.uk The reaction is typically performed in a suitable solvent like acetic acid or dichloromethane, where the 2,6-diaminonicotinic acid is treated with NCS, often at moderately elevated temperatures to ensure complete reaction. researchgate.neted.ac.uk The progress of the reaction can be conveniently monitored using techniques such as thin-layer chromatography. Although specific literature for this exact reaction is sparse, the known reactivity patterns of activated pyridines with electrophilic halogenating agents strongly support the feasibility of this synthetic route. researchgate.netresearchgate.netorganic-chemistry.orgeurekaselect.comed.ac.uk

An alternative de novo strategy could commence with a 2,6-diamino-5-iodonicotinic acid intermediate. The transformation of the iodo substituent to a chloro group can be challenging for aryl systems. A direct halogen exchange (Finkelstein-type reaction) is generally less efficient for sp²-hybridized carbons. However, a copper-catalyzed halogen exchange reaction could provide a viable pathway. This would likely involve treating the iodo-substituted precursor with a chloride salt, such as cuprous chloride (CuCl), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

More intricate de novo syntheses can be designed starting from different precursors, which undergo a series of reactions to build the desired functionality.

From Pyridonecarboxylic Acids: One such pathway could begin with a 2,6-dihydroxynicotinic acid derivative. nih.gov The hydroxyl groups can be converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃), yielding a 2,6-dichloronicotinic acid derivative. google.com Subsequent amination of this intermediate at the C2 and C6 positions would lead to the target compound. This amination would proceed via a nucleophilic aromatic substitution mechanism.

From Alkylnitropyridines: Another approach involves the use of nitropyridine precursors. For instance, a synthetic sequence could start from a 2-chloro-3-alkylpyridine, which can be oxidized to the corresponding 2-chloronicotinic acid. researchgate.net Further functionalization, including nitration, chlorination at the 6-position, and subsequent reduction of the nitro group and amination of the chloro substituents, would be required. The synthesis of substituted 5-nitronicotinamides and the ring transformation of dinitropyridones are known methods that could be adapted to generate suitable nitropyridine intermediates. researchgate.netnih.gov

Advanced Functional Group Interconversions and Strategic Modifications on the Nicotinic Acid Core

A key method for introducing the amino groups onto the nicotinic acid core is through nucleophilic aromatic substitution (SNAᵣ). Starting with a 2,5,6-trichloronicotinic acid or its ester, the chlorine atoms at the C2 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring, which is further enhanced by the chlorine at C5 and the carboxylic acid group.

The reaction typically involves treating the polychlorinated precursor with an amine source, such as ammonia (B1221849) or a primary amine. These reactions can sometimes be carried out under catalyst-free and solvent-free conditions, often requiring elevated temperatures to drive the reaction to completion. researchgate.net The use of a base like potassium carbonate may be beneficial to neutralize the hydrogen chloride formed during the reaction. researchgate.net

Table 1: Representative Conditions for Nucleophilic Aromatic Amination

| Parameter | Condition |

| Starting Material | 2,5,6-Trichloronicotinic acid (hypothetical) |

| Reagent | Ammonia or primary/secondary amine researchgate.net |

| Solvent | Water, DMF, or solvent-free researchgate.net |

| Catalyst | None or base (e.g., K₂CO₃) researchgate.net |

| Temperature | Room temperature to elevated temperatures researchgate.net |

While Suzuki coupling is primarily for C-C bond formation, the related palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation and is highly applicable to the synthesis of aminated nicotinic acid derivatives. This method could be employed to introduce the amino groups onto a 2,5,6-trichloronicotinic acid derivative.

The reaction involves the coupling of the chlorinated nicotinic acid derivative with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success and can influence both the rate and selectivity of the amination. While no direct examples for the target molecule were found, the generality of the Buchwald-Hartwig amination suggests its potential applicability.

Table 2: General Conditions for Palladium-Catalyzed Amination

| Parameter | Condition |

| Starting Material | 2,5,6-Trichloronicotinamide (hypothetical) |

| Reagent | Primary or secondary amine |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Phosphine ligand (e.g., BINAP, Xantphos) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

Principles of Green Chemistry in the Synthesis of 2,6-Diamino-5-chloronicotinic Acid

The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, alternative energy sources, and catalyst-free conditions to improve efficiency and minimize waste. rasayanjournal.co.in For the synthesis of pyridine derivatives, techniques such as solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted synthesis have shown considerable promise. researchgate.netbiosynce.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying purification processes. A notable example in a related synthesis is the amination of 2-chloronicotinic acid under solvent- and catalyst-free conditions. researchgate.net This approach has been successfully applied to the synthesis of various 2-anilinonicotinic acid derivatives, demonstrating the potential for high yields in short reaction times. researchgate.net

This methodology could be extrapolated to the synthesis of 2,6-diamino-5-chloronicotinic acid, likely from a 2,6-dichloro-5-substituted nicotinic acid precursor. The reaction would involve heating the chlorinated precursor with an amino source, such as ammonia or an equivalent reagent, in the absence of a solvent. The high concentration of reactants under these conditions can lead to accelerated reaction rates.

Table 1: Examples of Solvent-Free Amination of 2-Chloronicotinic Acid Derivatives

| Amine | Reaction Time (min) | Yield (%) | Reference |

| Aniline | 15-120 | Good to Excellent | researchgate.net |

| Substituted Anilines | 15-120 | Good to Excellent | researchgate.net |

This table illustrates the feasibility of solvent-free amination for related compounds, suggesting a viable green approach for the target molecule.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. tandfonline.comnih.gov The amination of chloropyridines is a reaction class that has been shown to benefit significantly from microwave assistance. tandfonline.comtandfonline.comnih.gov For instance, the reaction of 2-chloropyridine (B119429) derivatives with amines like dimethylformamide (DMF) as both a solvent and an amine source can be completed in minutes under microwave irradiation, whereas conventional heating may require several hours. tandfonline.comtandfonline.com

In the context of synthesizing 2,6-diamino-5-chloronicotinic acid, a plausible microwave-assisted approach would involve the double amination of a 2,6-dichloro-5-chloronicotinic acid derivative. The use of microwave heating could potentially overcome the high activation energy often associated with nucleophilic aromatic substitution on the pyridine ring, especially for the second substitution. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amination of Chloropurines

| Method | Reaction Time (h) | Yield (%) | Reference |

| Conventional Heating | 16 | 58-75 | mdpi.com |

| Microwave Irradiation | 0.17 (10 min) | 72-83 | mdpi.com |

This data on a related heterocyclic system highlights the significant rate enhancement and yield improvement achievable with microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. tandfonline.comresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with high temperatures and pressures, accelerating chemical transformations. tandfonline.com This technique has been successfully employed in the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, often under mild conditions and with improved efficiency. researchgate.netresearchgate.netnih.govnih.gov

For the preparation of 2,6-diamino-5-chloronicotinic acid, ultrasound could be applied to a multicomponent reaction or a stepwise synthesis. For example, the synthesis of substituted pyridines has been achieved in a one-pot, four-component reaction under ultrasonic irradiation at room temperature, demonstrating the power of this green technique. tandfonline.com The use of ultrasound can lead to shorter reaction times and higher yields compared to silent (non-sonicated) reactions. nih.gov

Table 3: Effect of Ultrasound on the Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

| Conditions | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ultrasound | 30 | 36 | 88 | nih.gov |

| Ultrasound | 50 | 35 | 92 | nih.gov |

This table demonstrates the efficiency of ultrasound-assisted synthesis in a related heterocyclic system, suggesting its potential for the synthesis of the target molecule.

Optimization of Reaction Parameters for Enhanced Chemical Yields and Selectivity

To maximize the yield and selectivity of the synthesis of 2,6-diamino-5-chloronicotinic acid, a systematic optimization of various reaction parameters is essential. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of nicotinic acid and its derivatives has been the subject of various optimization studies. For instance, in the oxidation of 3-methylpyridine (B133936) to nicotinic acid, parameters such as the type of solvent, metal content of the catalyst, molar ratio of substrate to oxidant, and reaction temperature and time have been systematically varied to achieve optimal yields. oaepublish.com In one study, the yield of niacin reached a maximum of 57.7% at 70°C, with a decrease in yield observed at higher temperatures. oaepublish.com

Similarly, in the synthesis of substituted thiazoles, a range of Brønsted acid additives were screened, with isonicotinic acid proving to be the most effective, affording the product in 66% yield. researchgate.net The choice of solvent also had a dramatic impact, with a sharp decline in yield when moving from DMSO to other solvents like DMF, toluene, or dioxane. researchgate.net

For the proposed synthesis of 2,6-diamino-5-chloronicotinic acid, likely proceeding through the amination of a di-chlorinated precursor, the following parameters would be critical to optimize:

Amine Source and Equivalents: The nature of the aminating agent (e.g., aqueous ammonia, ammonia gas, or an amine salt) and its stoichiometry relative to the substrate will significantly influence the rate and completeness of the double substitution.

Catalyst: While some aminations can proceed without a catalyst, the use of a copper or palladium catalyst, as is common in Buchwald-Hartwig aminations, could improve yields and allow for milder reaction conditions. nih.gov

Temperature: A careful balance is needed to provide sufficient energy for the reaction to proceed without causing decomposition of the starting material or product.

Reaction Time: Monitoring the reaction progress over time, for instance by TLC or LC-MS, is crucial to determine the point of maximum product formation and avoid the formation of byproducts from prolonged reaction times.

Table 4: Optimization of Reaction Conditions for the Synthesis of 2,4-Disubstituted Thiazoles

| Entry | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Formic Acid | DMSO | 130 | 24 | researchgate.net |

| 2 | Acetic Acid | DMSO | 130 | 45 | researchgate.net |

| 3 | Trifluoroacetic Acid | DMSO | 130 | 52 | researchgate.net |

| 4 | p-Toluene Sulfonic Acid | DMSO | 130 | 33 | researchgate.net |

| 5 | Isonicotinic Acid | DMSO | 130 | 66 | researchgate.net |

| 6 | Isonicotinic Acid | DMF | 130 | 15 | researchgate.net |

| 7 | Isonicotinic Acid | Toluene | 130 | <5 | researchgate.net |

This table showcases a typical approach to reaction optimization, where different additives and solvents are screened to identify the optimal conditions for a desired transformation.

By systematically applying these green chemistry principles and optimization strategies, it is possible to develop a highly efficient, selective, and environmentally conscious synthesis for 2,6-diamino-5-chloronicotinic acid.

Chemical Reactivity and Mechanistic Investigations of 2,6 Diamino 5 Chloronicotinic Acid and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Nucleus

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine core. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.orgyoutube.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a suitable leaving group must be present. libretexts.orgmasterorganicchemistry.com In the case of 2,6-diamino-5-chloronicotinic acid, the pyridine nitrogen atom acts as a strong electron-withdrawing group, making the ring susceptible to nucleophilic attack. The chloro atom serves as the leaving group.

The reactivity of the pyridine nucleus in 2,6-diamino-5-chloronicotinic acid towards SNAr is modulated by the stereoelectronic effects of its substituents. The two amino groups at positions 2 and 6 are strong electron-donating groups (EDGs) through resonance, which generally deactivates the ring towards nucleophilic attack. Conversely, the carboxylic acid group at position 3 is an electron-withdrawing group (EWG) through induction, which activates the ring. The pyridine nitrogen itself is a powerful EWG.

Regioselectivity in the SNAr of substituted pyridines is a critical aspect. In 2,6-diamino-5-chloronicotinic acid, the potential site for nucleophilic attack is the carbon atom bearing the chloro group (C5). However, the electronic landscape of the ring, shaped by the amino and carboxyl groups, dictates the feasibility and rate of this substitution.

Studies on analogous systems, such as dichloropyrimidines, have shown that the regioselectivity of SNAr is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For example, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can direct substitution to the C2 position, contrary to the usual preference for C4. wuxiapptec.com In the case of 2,6-diamino-5-chloronicotinic acid, the two amino groups at C2 and C6 would significantly increase the electron density of the ring, potentially making the SNAr reaction at C5 more challenging compared to a pyridine ring with only electron-withdrawing substituents.

Reactivity of the Amino Functionalities

The two amino groups at positions 2 and 6 are nucleophilic centers and can readily participate in a variety of chemical reactions.

The amino groups of 2,6-diaminopyridine (B39239), a closely related analog, can be derivatized through acylation. nih.govnih.gov For instance, N-monoacyl and N,N'-diacyl derivatives of 2,6-diaminopyridine have been synthesized by reacting it with acyl halides or by dehydration with carboxylic acids using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC). nih.gov It is expected that the amino groups of 2,6-diamino-5-chloronicotinic acid would exhibit similar reactivity towards acylation.

Condensation reactions are also a common feature of amino groups. A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The amino groups of 2,6-diamino-5-chloronicotinic acid can react with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in the synthesis of more complex molecular architectures. For example, the three-component condensation of 2-aminothiophenes with aromatic aldehydes and Meldrum's acid is a key step in the synthesis of thieno[2,3-b]pyridin-5-ones. youtube.com

The presence of multiple reactive functional groups in 2,6-diamino-5-chloronicotinic acid allows for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often driven by the formation of a stable aromatic system. nih.gov For instance, derivatives of 2,6-diamino-5-chloronicotinic acid could be designed to undergo cyclization to form structures like pyrazolopyridines.

In a related synthetic approach, 2,6-diacetylpyridine (B75352) can be condensed with hydrazines to form pyrazole (B372694) derivatives. researchgate.net By analogy, if one of the amino groups of 2,6-diamino-5-chloronicotinic acid is first converted into a different reactive moiety, subsequent intramolecular reaction with the second amino group could lead to the formation of a fused five- or six-membered ring. Such cyclizations are valuable in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov For example, intramolecular cyclization of amino acid-derived diazoketones is a known method for producing oxazinanones, another class of heterocyclic compounds. frontiersin.orgresearchgate.net

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of transformations. libretexts.org Its reactivity is influenced by the electronic nature of the pyridine ring to which it is attached. The electron-withdrawing character of the pyridine ring enhances the acidity of the carboxylic acid proton.

Common reactions of the carboxylic acid moiety include esterification, and conversion to amides and acid chlorides. youtube.comlibretexts.orgkhanacademy.orgyoutube.com

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters, a process known as Fischer esterification. libretexts.org This reaction is reversible. libretexts.org Alternatively, esterification can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. researchgate.net The synthesis of tert-butyl esters of various aminonicotinic acids has been reported, proceeding from the corresponding chloro- or bromo-nicotinic acids. researchgate.net

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the acid-base reaction that forms a non-reactive carboxylate salt. However, amides can be formed by heating this salt to high temperatures to drive off water. libretexts.org More commonly, the carboxylic acid is first activated. One method is to convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl2). libretexts.orgnih.gov The resulting acid chloride is highly reactive towards nucleophiles like amines, readily forming an amide. Another approach is to use coupling agents, such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for reaction with an amine. organic-chemistry.org

The reactivity of the carboxylic acid group can be summarized in the following table:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Heat (from salt) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl2) | Acid Chloride |

| Amide Formation (via Acid Chloride) | 1. SOCl2 2. Amine | Amide |

| Amide Formation (Coupling Agent) | Amine, DCC | Amide |

Esterification, Amidation, and Related Carbonyl Transformations

The carboxylic acid group of 2,6-diamino-5-chloronicotinic acid and its analogs is a key site for a variety of chemical transformations, including esterification and amidation. These reactions are fundamental in modifying the compound's properties and in synthesizing more complex molecules.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common approach involves reacting the nicotinic acid derivative with an alcohol in the presence of an acid catalyst. For instance, the synthesis of pyridinecarboxylic esters can be accomplished through various processes, highlighting the industrial importance of these transformations. google.com

Amidation: The formation of amides from 2,6-diamino-5-chloronicotinic acid is another crucial transformation. This can be achieved by reacting the carboxylic acid with an amine. The use of coupling agents is often necessary to facilitate this reaction. For example, the synthesis of arylamides of heteroaromatic carboxylic acids has been a subject of process development, indicating the relevance of this reaction. google.com The direct amidation of unprotected amino acids has been explored using Lewis acid catalysts, which could be applicable to diaminonicotinic acid derivatives. nih.gov However, classical coupling reagents have shown limited success in the chemoselective amidation of unprotected amino acids due to solubility issues. nih.gov

Related Carbonyl Transformations: Beyond simple esterification and amidation, the carboxylic acid moiety can undergo other transformations. For example, the conversion of 6-hydroxynicotinic acid to its acid chloride using an acid chloride like thionyl chloride is a key step in the production of 5,6-dichloronicotinic acid. google.com This acid chloride is a reactive intermediate that can readily undergo further reactions.

The reactivity of the carbonyl group is influenced by the electronic properties of the pyridine ring and its substituents. The amino groups at the 2 and 6 positions are electron-donating, which can affect the reactivity of the carboxylic acid at the 3-position.

Table 1: Examples of Carbonyl Transformations of Nicotinic Acid Analogs

| Starting Material | Reagents | Product | Reaction Type |

| 6-Hydroxynicotinic acid | Thionyl chloride | 6-Hydroxynicotinoyl chloride | Acid chloride formation google.com |

| Phenylalanine (unprotected) | Benzylamine, B(OCH₂CF₃)₃ | N-Benzylphenylalaninamide | Amidation nih.gov |

| 6-Hydroxynicotinoyl chloride | Cl₂ gas | 5-Chloro-6-hydroxynicotinoyl chloride | Chlorination google.com |

| 5-Chloro-6-hydroxynicotinoyl chloride | Water | 5-Chloro-6-hydroxynicotinic acid | Hydrolysis google.com |

Decarboxylation Mechanisms and Pathways to Aminopyridines

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for nicotinic acid derivatives, providing a synthetic route to various aminopyridines. The ease of decarboxylation is often dependent on the presence of other functional groups on the pyridine ring.

The mechanism of decarboxylation for many carboxylic acids proceeds through a cyclic transition state, especially if a carbonyl group is present at the beta-position to the carboxylic acid. masterorganicchemistry.comyoutube.com This process results in an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.comyoutube.com While 2,6-diamino-5-chloronicotinic acid itself is not a β-keto acid, the electronic nature of the pyridine ring and the amino substituents can influence the stability of the intermediate formed upon CO₂ loss.

The synthesis of aminopyridine derivatives is a well-established area of research, with various methods available. nih.govnih.gov For instance, a multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions. nih.gov Another approach involves the reduction of nitropyridine derivatives. For example, 4-aminopyridine (B3432731) can be synthesized by the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. researchgate.net

The decarboxylation of diaminobenzoic acids has been studied, revealing that different isomers can lead to different products. doubtnut.comyoutube.com This suggests that the relative positions of the amino and carboxyl groups are crucial in determining the reaction outcome.

Coordination Chemistry and Metal Complexation Principles

The presence of multiple nitrogen and oxygen donor atoms makes 2,6-diamino-5-chloronicotinic acid and its analogs versatile ligands in coordination chemistry.

Ligand Characteristics and Binding Modes of Diaminonicotinic Acid Derivatives

Diaminonicotinic acid derivatives can act as multidentate ligands, binding to metal ions through the nitrogen atoms of the pyridine ring and the amino groups, as well as the oxygen atoms of the carboxylate group. ajol.info This ability to bind through multiple sites is known as chelation and generally leads to more stable metal complexes. libretexts.orglibretexts.org

The specific binding mode depends on several factors, including the metal ion, the reaction conditions, and the presence of other ligands. nih.gov The amino groups and the carboxylate can coordinate to a single metal center, or they can bridge between multiple metal centers, leading to the formation of coordination polymers. The pyridine nitrogen provides an additional coordination site.

The classification of ligands as monodentate, bidentate, tridentate, etc., is based on the number of donor atoms that bind to the metal. libretexts.org Diaminonicotinic acid derivatives have the potential to be at least bidentate or tridentate ligands.

Hydrothermal Self-Assembly Processes for Coordination Polymers

Hydrothermal synthesis is a common technique used to grow crystals of coordination polymers. researchgate.netrsc.org This method involves heating the reactants (a metal salt and the organic ligand) in water or another solvent in a sealed vessel at elevated temperatures and pressures. Under these conditions, the reactants dissolve and then slowly crystallize as the solution cools, leading to the self-assembly of well-ordered, crystalline coordination polymers. researchgate.netrsc.org

The structure of the resulting coordination polymer is influenced by factors such as the geometry of the ligand, the coordination preference of the metal ion, the temperature, and the presence of other molecules that can act as templates or co-ligands. rsc.orgulisboa.pt A wide variety of structures can be obtained, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. rsc.orgulisboa.pt

Supramolecular Interactions within Metal-Organic Frameworks and Related Architectures

Hydrogen Bonding: The amino groups and the carboxylate group of diaminonicotinic acid derivatives are excellent hydrogen bond donors and acceptors. ku.edunih.govresearchgate.net These hydrogen bonds can form between the ligands themselves, between the ligands and solvent molecules, or between the ligands and counter-ions within the crystal lattice. unito.it These interactions are highly directional and contribute significantly to the stability and specific architecture of the resulting framework. researchgate.net

π-π Stacking: The aromatic pyridine rings of the ligands can interact with each other through π-π stacking. rsc.orgnih.gov This interaction involves the face-to-face or offset stacking of the aromatic rings and is an important factor in the packing of the ligands within the crystal structure. rsc.org The extent and geometry of π-π stacking can influence the electronic and photophysical properties of the material. nih.gov

Derivatives and Analogs of 2,6 Diamino 5 Chloronicotinic Acid: Synthesis and Structure Reactivity/structure Mechanism Relationships

Systematic Synthesis of Substituted Diaminopyridine Carboxylic Acids

The synthesis of substituted diaminopyridine carboxylic acids, including the 5-chloro-substituted nicotinic acid core, often involves multi-step sequences that allow for the precise installation of the desired functional groups. While a direct, one-pot synthesis of 2,6-diamino-5-chloronicotinic acid is not commonly reported, its assembly can be conceived through established pyridine (B92270) functionalization methodologies.

A general approach often begins with a pre-functionalized pyridine ring. For instance, the synthesis of related 2,3-diaminopyridine (B105623) has been achieved by the reduction of a 2-amino-3-nitropyridine (B1266227) precursor. This nitro-amino pyridine can be obtained through the nitration of 2-aminopyridine, although this reaction can yield a mixture of isomers requiring careful separation. The introduction of the chlorine atom at the 5-position can be accomplished through electrophilic halogenation of a suitable pyridine derivative. However, the pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, often necessitating harsh reaction conditions. uoanbar.edu.iq

Alternative strategies might involve the construction of the substituted pyridine ring from acyclic precursors. For example, functionalized 2-pyridone-3-carboxylic acids have been synthesized from 3-formylchromone. nih.gov While structurally different, these methods showcase the versatility of building substituted pyridine cores. The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has also been reported through a one-pot, two-step catalytic process, highlighting the potential for efficient assembly of highly substituted pyridines. nih.gov

The introduction of the carboxylic acid group can be achieved through various methods, including the oxidation of a methyl or other alkyl group at the 3-position, or through metal-catalyzed carboxylation reactions. The synthesis of 2-pyridone-3-carboxylic acid derivatives often involves the use of multicomponent reactions. nih.gov

Modular Modifications at the C-2 and C-6 Amino Positions

The amino groups at the C-2 and C-6 positions of the 2,6-diaminopyridine (B39239) scaffold are key handles for modular modifications, allowing for the exploration of a wide chemical space and the fine-tuning of molecular properties. Common modifications include acylation and alkylation.

Acylation: The amino groups can be readily acylated using various reagents and conditions. Reaction with acyl chlorides in an inert solvent is a common method for introducing acyl groups. acs.org Alternatively, carboxylic acids can be coupled to the amino groups using dehydrating agents like 1,3-dicyclohexylcarbodiimide (DCC). nih.gov This has been demonstrated in the synthesis of N-long-chain monoacylated and N,N'-diacylated derivatives of 2,6-diaminopyridine. nih.gov The synthesis of 2,6-diamidopyridine derivatives has also been explored for their function as receptors. rsc.org

Alkylation: Alkylated derivatives of 2,6-diaminopyridine can be prepared by the reaction of 2,6-dibromopyridine (B144722) with primary or secondary amines. acs.org For unsymmetrical derivatives, 2-amino-6-bromopyridine (B113427) can be used as a starting material. acs.org

These modifications significantly impact the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological activity.

Table 1: Examples of Modifications at the C-2 and C-6 Amino Positions of 2,6-Diaminopyridine

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Monoacylation | Acyl halide or Carboxylic acid/DCC | Amide | nih.gov |

| Diacylation | Acyl halide or Carboxylic acid/DCC | Diamide | nih.gov |

| Alkylation | Primary/Secondary amine with 2,6-dibromopyridine | Secondary/Tertiary amine | acs.org |

Halogen and Other Substituent Variations on the Pyridine Ring

The nature and position of substituents on the pyridine ring, particularly halogens, play a crucial role in modulating the electronic properties and intermolecular interactions of the molecule. The chlorine atom at the 5-position in 2,6-diamino-5-chloronicotinic acid significantly influences the molecule's reactivity and potential for forming specific non-covalent interactions.

The low reactivity of the pyridine ring towards electrophilic substitution makes direct halogenation challenging, often requiring harsh conditions. uoanbar.edu.iq However, specialized reagents and strategies have been developed for the selective halogenation of pyridines. researchgate.netnih.gov The introduction of a halogen can proceed via an SNAr pathway on an activated pyridine derivative. nih.gov

The presence of a halogen substituent impacts the electron distribution within the pyridine ring. Halogens are electron-withdrawing through the inductive effect, which can further deactivate the ring towards electrophilic attack but may activate it for nucleophilic substitution, depending on the position. The structural influence of halogen atoms has been studied in the context of co-crystals of pyridine amides, where they can participate in halogen bonding. nih.gov The ability to form halogen bonds increases in the order of Cl < Br < I. nih.gov

Varying the halogen (e.g., fluorine, bromine, iodine) or introducing other substituents (e.g., nitro, cyano, alkyl groups) at different positions on the pyridine ring allows for a systematic investigation of structure-activity relationships. For instance, the synthesis of 2-amino-5-bromopyridine (B118841) is a key step in the preparation of 2,3-diaminopyridine. orgsyn.org

Computational Approaches to Elucidating Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict the structure-reactivity relationships of molecules like 2,6-diamino-5-chloronicotinic acid and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate various molecular properties that govern reactivity.

Computational studies on the halogenation of pyridines have provided insights into the reaction mechanisms. For example, calculations have shown that the C-halogen bond formation can occur via a stepwise SNAr pathway, with the elimination of the leaving group being the rate-determining step. nih.gov These studies also highlight the importance of steric interactions between substituents on the pyridine ring, which can influence reaction rates. researchgate.net

By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the nitrogen atom and the chloro substituent in 2,6-diamino-5-chloronicotinic acid would significantly influence the electron density distribution around the ring.

Furthermore, computational models can be used to study the non-covalent interactions, such as hydrogen bonding and halogen bonding, that these molecules can form. This is crucial for understanding their self-assembly behavior and their interactions with biological targets.

Strategic Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govnih.gov These approaches are highly relevant for the optimization of derivatives of 2,6-diamino-5-chloronicotinic acid.

Scaffold Hopping: This strategy involves replacing the central diaminopyridine core with a different, but functionally equivalent, scaffold. nih.gov The aim is to access new chemical space while retaining the key binding interactions of the original molecule. For example, the pyridine ring could potentially be replaced by other heterocyclic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic rings, to explore different structural motifs. A divergent skeletal editing strategy for α,β-unsaturated ketones via amine insertion has been developed to create various pyridyl isomers from a single substrate. nih.gov

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov For the 2,6-diamino-5-chloronicotinic acid scaffold, several bioisosteric replacements could be considered:

The carboxylic acid group could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid.

The chloro substituent could be replaced by other halogens (F, Br, I) or other electron-withdrawing groups like a cyano or trifluoromethyl group.

The amino groups could be replaced by other hydrogen bond donors, such as hydroxyl or thiol groups.

An example of bioisosteric replacement is the substitution of an acylureido moiety with a malonamido or a pyridinoylamido moiety in an indolin-2-one scaffold, which resulted in potent inhibitors of Aurora-B kinase. nih.gov Such strategies could be applied to derivatives of 2,6-diamino-5-chloronicotinic acid to modulate their properties and explore new biological activities.

Applications in Advanced Synthetic Methodologies and Chemical Transformations

Role as a Versatile Building Block and Intermediate in Multi-Step Organic Synthesis

2,6-Diamino-5-chloronicotinic acid serves as a fundamental starting material and intermediate in various multi-step synthetic sequences. Its commercial availability from several chemical suppliers indicates its utility as a readily accessible building block for research and development. cymitquimica.combldpharm.comcymitquimica.com The presence of multiple reactive sites on the molecule allows for a range of chemical modifications, making it a versatile precursor for more complex derivatives.

A key synthetic application of this compound is demonstrated in its preparation from 2,6-diaminonicotinic acid. The synthesis involves the chlorination of the parent compound using N-Chlorosuccinimide (NCS) in a suitable solvent such as N,N-dimethylformamide (DMF). This reaction specifically introduces a chlorine atom at the 5-position of the nicotinic acid ring, a crucial step for further functionalization. google.com

The resulting 2,6-Diamino-5-chloronicotinic acid can then be utilized in subsequent reactions. For instance, it has been employed as an intermediate in the synthesis of novel antimalarial agents. google.com In this context, the carboxylic acid group can be activated and coupled with various amines to form amide bonds, while the amino groups and the chlorine atom offer further points for diversification, highlighting its role as a pivotal intermediate in the development of pharmaceutically relevant compounds.

The table below summarizes the key reactants and conditions for the synthesis of 2,6-Diamino-5-chloronicotinic acid as described in the scientific literature.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

| 2,6-Diaminonicotinic acid | N-Chlorosuccinimide (NCS) | N,N-Dimethylformamide (DMF) | 50 °C for 2 hours | 2,6-Diamino-5-chloronicotinic acid | google.com |

Involvement in Catalytic Transformations, Including Transition Metal-Catalyzed Cross-Coupling Reactions

While the structure of 2,6-Diamino-5-chloronicotinic acid, particularly the presence of a chloro-substituted aromatic ring, suggests its potential as a substrate in transition metal-catalyzed cross-coupling reactions, specific examples involving this exact compound are not extensively documented in the reviewed literature. Such reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The chlorine atom on the pyridine (B92270) ring could theoretically participate in reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These transformations would allow for the introduction of a wide array of substituents at the 5-position, further expanding the molecular diversity accessible from this building block. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Sonogashira coupling could install an alkyne moiety.

The amino and carboxylic acid groups would likely require protection prior to performing such catalytic transformations to avoid side reactions. Following the cross-coupling step, deprotection would yield a more complex, functionalized diaminonicotinic acid derivative. The feasibility and efficiency of these potential transformations would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Further research in this area could unlock the full potential of 2,6-Diamino-5-chloronicotinic acid in catalytic chemistry.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

The multifunctional nature of 2,6-Diamino-5-chloronicotinic acid makes it an attractive scaffold for diversity-oriented synthesis (DOS) and the construction of combinatorial libraries. The goal of DOS is to generate a collection of structurally diverse molecules from a common starting material, which can then be screened for biological activity.

The three distinct functional groups on the 2,6-Diamino-5-chloronicotinic acid core—the carboxylic acid, the two amino groups, and the chlorine atom—provide orthogonal handles for chemical modification. This allows for a systematic and divergent synthetic approach.

Potential Diversification Strategies:

Carboxylic Acid Modification: The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and ketones. Coupling with a diverse set of alcohols or amines is a straightforward way to introduce variability.

Amino Group Functionalization: The two amino groups can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. Differential protection of the two amino groups could allow for selective functionalization, further increasing the number of possible derivatives.

Chlorine Atom Displacement: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, as mentioned previously, to introduce a variety of substituents at this position.

By systematically applying different combinations of these transformations, a large and diverse library of compounds based on the 2,6-Diamino-5-chloronicotinic acid scaffold can be generated. The resulting library could then be screened for various biological targets, potentially leading to the discovery of new therapeutic agents. While the reviewed literature does not provide specific examples of large-scale combinatorial libraries built from this particular compound, its inherent structural features make it a prime candidate for such endeavors.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide fundamental information regarding the molecular structure, bonding, and functional groups present in 2,6-diamino-5-chloronicotinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. While specific experimental NMR data for 2,6-diamino-5-chloronicotinic acid are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic proton and the protons of the two amino groups and the carboxylic acid group. The single proton on the pyridine (B92270) ring is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of the amino group protons can vary and may appear as a broad singlet. The acidic proton of the carboxylic acid group will also present as a singlet, typically at a downfield chemical shift, although its observation can be dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the carboxyl group. The chemical shifts of the carbon atoms are influenced by their chemical environment, including the presence of electronegative chlorine and nitrogen atoms.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment of the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Diamino-5-chloronicotinic acid Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.5 - 8.0 | - |

| NH₂ | 5.0 - 7.0 (broad) | - |

| COOH | 10.0 - 13.0 (broad) | - |

| C2 | - | 155 - 165 |

| C3 | - | 120 - 130 |

| C4 | - | 135 - 145 |

| C5 | - | 110 - 120 |

| C6 | - | 155 - 165 |

| COOH | - | 165 - 175 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," offering confirmation of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-diamino-5-chloronicotinic acid is expected to exhibit characteristic absorption bands. These include N-H stretching vibrations from the two primary amino groups, typically appearing in the region of 3300-3500 cm⁻¹. A broad O-H stretching band from the carboxylic acid group is also anticipated around 3000 cm⁻¹. The C=O stretching of the carboxylic acid will likely be observed as a strong band in the range of 1680-1720 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration should also be present at a lower frequency.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often strong in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Bands for 2,6-Diamino-5-chloronicotinic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1680 - 1720 |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like 2,6-diamino-5-chloronicotinic acid. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. Plausible fragmentation pathways for the [M+H]⁺ ion of 2,6-diamino-5-chloronicotinic acid would include the loss of a molecule of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO), a process known as decarboxylation. Other potential fragmentations could involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the pyridine ring.

Table 3: Predicted Mass Spectrometric Data for 2,6-Diamino-5-chloronicotinic acid

| Parameter | Predicted Value |

| Molecular Formula | C₆H₆ClN₃O₂ |

| Exact Mass | 187.0148 |

| [M+H]⁺ (Monoisotopic) | 188.0221 |

| Key Fragmentation Pathways | Loss of H₂O, Loss of CO₂, Loss of NH₃ |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating 2,6-diamino-5-chloronicotinic acid from impurities, starting materials, byproducts, and degradation products, as well as for its quantification.

Direct analysis of 2,6-diamino-5-chloronicotinic acid by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The presence of polar amino and carboxylic acid functional groups necessitates high temperatures for volatilization, which can lead to on-column degradation.

However, GC-MS can be a valuable tool for the analysis of more volatile degradation products or if the parent compound is chemically modified to a more volatile derivative. Derivatization reactions, such as esterification of the carboxylic acid and acylation of the amino groups, can increase the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally labile compounds like 2,6-diamino-5-chloronicotinic acid.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is a common approach for separating polar aromatic compounds. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile or methanol) would likely provide good separation. The retention time of the compound can be adjusted by modifying the mobile phase composition.

Mass Spectrometry (MS) Detection: Coupling the LC system to a mass spectrometer allows for the sensitive and selective detection of the target analyte and any related substances. ESI is the most common ionization source for this application. The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and specific quantification. LC-MS is particularly useful for identifying and tracking the formation of degradation products in stability studies.

Table 4: Typical LC-MS Parameters for the Analysis of 2,6-Diamino-5-chloronicotinic acid

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high %B |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan, SIM, or MRM |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the quantification of 2,6-Diamino-5-chloronicotinic acid and its purification from reaction mixtures and potential impurities. This method offers high resolution and sensitivity, making it ideal for assessing purity and isolating the compound for further study.

Quantitative Analysis: For quantitative purposes, reverse-phase HPLC (RP-HPLC) is typically the method of choice. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol, with additives like formic acid or phosphoric acid to control ionization and improve peak shape. Detection is commonly achieved using a UV detector, as pyridine derivatives possess a chromophore that absorbs UV light. By comparing the peak area of the sample to that of a calibrated standard, the precise concentration of 2,6-Diamino-5-chloronicotinic acid in a solution can be determined.

Preparative Separations: The principles of analytical HPLC can be scaled up for preparative purposes to isolate larger quantities of the target compound. google.com Preparative HPLC utilizes larger columns and higher flow rates to handle greater sample loads. This is essential for obtaining highly pure material required for subsequent structural elucidation and other analyses. The scalability of the method allows for a seamless transition from analytical-scale purity checks to preparative-scale isolation. spectroscopyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinic Acid Derivatives This table represents typical starting conditions for method development for a compound like 2,6-Diamino-5-chloronicotinic acid, based on methods for related structures.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase separation based on polarity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the compound from the column; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation and run time. |

| Detection | UV at ~260-270 nm | Wavelength at which pyridine-based compounds typically absorb light. |

| Temperature | 30 °C | Ensures reproducible retention times. |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides definitive proof of structure and offers deep insights into the solid-state properties of a molecule.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

For 2,6-Diamino-5-chloronicotinic acid, an SCXRD analysis would reveal:

Unambiguous Connectivity: Confirming the precise arrangement of the diamino, chloro, and carboxylic acid groups on the pyridine ring.

Molecular Conformation: Determining the planarity of the pyridine ring and the orientation of the substituent groups.

Intermolecular Interactions: Elucidating the hydrogen bonding network formed by the amino and carboxylic acid groups, as well as other non-covalent interactions, which govern the crystal packing.

Table 2: Crystallographic Data Obtainable from SCXRD Analysis This table lists the key parameters that would be determined from a successful single-crystal X-ray diffraction study of 2,6-Diamino-5-chloronicotinic acid.

| Parameter | Information Provided |

|---|---|

| Chemical Formula | C₆H₆ClN₃O₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Density (calculated) | Density of the perfect crystal. |

| Bond Lengths & Angles | Precise geometry of the molecule. |

| Hydrogen Bond Details | Describes intermolecular forces holding the crystal together. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze a polycrystalline (powder) sample. nih.gov It provides a unique "fingerprint" for a specific crystalline solid form. Each crystalline phase produces a characteristic diffraction pattern based on the spacing of crystal planes, as described by Bragg's Law.

The primary applications of PXRD for 2,6-Diamino-5-chloronicotinic acid include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either from a known standard or calculated from single-crystal data) to confirm its identity.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have different physical properties.

Complementary Analytical Methods, such as Elemental Analysis and Thermogravimetric Analysis (TGA)

To provide a complete characterization profile, HPLC and XRD are complemented by other analytical techniques.

Elemental Analysis: This method determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₆H₆ClN₃O₂ for 2,6-Diamino-5-chloronicotinic acid). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is valuable for assessing the thermal stability of the compound, identifying decomposition temperatures, and quantifying the presence of residual solvents or water (solvates/hydrates). For example, a mass loss observed at temperatures below the decomposition point would typically indicate the release of trapped solvent or water molecules.

Biochemical and Mechanistic Studies Focus on Chemical Principles of Interaction

Principles of Interaction with Biological Macromolecules and Enzymatic Systems

The 2,6-diaminopyridine (B39239) core is a recognized scaffold in medicinal chemistry, known for its ability to form key interactions with the active sites of various enzymes, particularly kinases. The amino groups at the 2 and 6 positions can act as hydrogen bond donors, often engaging with the hinge region of kinase ATP-binding pockets, a common feature for many kinase inhibitors.

The diaminopyridine and related diaminopyrimidine structures have been investigated as inhibitors of several key enzyme families.

Cyclin-Dependent Kinases (CDKs): Deregulation of CDKs is a hallmark of many diseases, including cancer, making them a significant therapeutic target. mdpi.com A novel series of 2,6-diamino-3-acylpyridines has been synthesized and shown to possess potent inhibitory activity against CDK1 and CDK2. nih.gov Similarly, derivatives of 4-alkoxy-2,6-diaminopyrimidine have been developed as inhibitors of CDK1 and CDK2. nih.govresearchgate.net While many CDK inhibitors target the highly conserved ATP binding site, achieving selectivity remains a challenge. mdpi.comresearchgate.net For instance, the compound Roscovitine is a known inhibitor of CDK1, CDK2, and CDK5. Dinaciclib demonstrates potent inhibition of CDK5 with an IC₅₀ of 1 nM. mdpi.com These studies highlight the potential of the 2,6-diamino-heterocycle scaffold in designing CDK inhibitors.

Aurora Kinases: These kinases are crucial for mitotic progression, and their inhibition is a strategy in cancer therapy. rsc.org Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C. nih.gov Optimization of this series led to compounds with low nanomolar IC₅₀ values against these enzymes. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is implicated in various pathologies, including metabolic diseases and neurological disorders. nih.govnih.gov A series of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine derivatives were found to be potent and selective inhibitors of GSK3β. nih.gov

CDK5: This kinase is involved in neuronal development and has been linked to neurodegenerative diseases and cancer. oncotarget.com While no specific inhibitors containing the 2,6-diamino-5-chloronicotinic acid structure have been reported, various pan-CDK inhibitors like Flavopiridol and Roscovitine are known to inhibit CDK5. Peptide inhibitors derived from the CDK5 activator p35 have also been developed to specifically target the hyperactive CDK5/p25 complex implicated in disease states.

Glycosylphosphatidylinositol (GPI) Biosynthesis: There is currently no publicly available research linking 2,6-diamino-5-chloronicotinic acid or its close analogs to the inhibition of GPI biosynthesis via GWT1.

Table 1: Inhibitory Activity of Structurally Related Compounds on Various Kinases

| Compound Class/Name | Target Kinase(s) | IC₅₀ Values | Reference |

|---|---|---|---|

| 2,6-Diamino-3-acylpyridines | CDK1, CDK2 | Potent (specific values not detailed in abstract) | nih.gov |

| 4-Cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine (NU6027) | CDK1/cyclinB1 | 2.9 ± 0.1 µM | nih.gov |

| CDK2/cyclinA3 | 2.2 ± 0.6 µM | nih.gov | |

| Imidazo[4,5-b]pyridine Derivative (CCT137690) | Aurora-A | 0.015 ± 0.003 µM | nih.gov |

| Aurora-B | 0.025 µM | nih.gov | |

| Aurora-C | 0.019 µM | nih.gov | |

| 5-Nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine Derivatives | GSK3β | Low nanomolar range | nih.gov |

| Dinaciclib | CDK5 | 1 nM | mdpi.com |

| Roscovitine | CDK5/p25 | 0.2 µM |

The binding mode of kinase inhibitors is crucial for their potency and selectivity. Small molecule inhibitors are often categorized based on their interaction with the kinase domain, particularly the conformation of the "DFG" (Asp-Phe-Gly) motif in the activation loop.

Type I and Type II Binding Modes: Most kinase inhibitors bind to the ATP-binding site. mdpi.com Type I inhibitors bind to the active conformation of the kinase (DFG-in), while Type II inhibitors bind to an inactive conformation (DFG-out), often extending into an adjacent allosteric pocket. nih.govacs.org While it was once thought that Type II inhibitors might be inherently more selective, analysis has shown that selectivity varies widely for both types. acs.org The binding mode can also differ for the same compound with different kinases. acs.org

Molecular Docking and Crystallography: Molecular modeling and X-ray crystallography have provided insights into the binding of diaminopyridine and diaminopyrimidine analogs. A docking study of a 6-chloropyrimidine-2,4-diamine derivative at the ATP binding site of Focal Adhesion Kinase (FAK) showed that the nitrogen atoms on the diamine moiety formed two hydrogen bonds with the key hinge residue Cys502. nih.gov Similarly, co-crystallization of an imidazo[4,5-b]pyridine-based inhibitor with Aurora-A provided a clear understanding of its interactions within the active site. nih.gov The X-ray co-crystal structure of a pyridine (B92270) derivative with GSK3-β also revealed the structural determinants for its potency and selectivity. nih.gov These studies consistently show the di-amino motif anchoring the inhibitor to the enzyme's hinge region via hydrogen bonds, while other parts of the molecule engage in hydrophobic and other interactions that determine specificity.

Metabolomic and Degradation Product Analysis in Model Biological Systems

Understanding the metabolic fate of a compound is essential for drug development. While direct metabolic studies on 2,6-diamino-5-chloronicotinic acid are lacking, analysis of related structures provides valuable insights.

The metabolism of nicotinic acid (Vitamin B3) and its derivatives is well-documented. Nicotinic acid is converted in the body through several pathways, including the Preiss-Handler pathway, to form nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govwjgnet.com This involves conversion to nicotinic acid mononucleotide (NAMN) and then to nicotinic acid adenine dinucleotide (NAAD). nih.gov The metabolic fate of a substituted nicotinic acid like the target compound would likely involve similar enzymatic pathways, although the chloro and diamino substituents would significantly influence enzyme recognition and reaction rates. For other related compounds, such as amifampridine (3,4-diaminopyridine), it is marketed as a phosphate (B84403) salt, indicating that formulation can be used to influence its properties. wikipedia.org

The metabolism of nicotinic acid ultimately leads to the formation of the vital coenzymes NAD+ and its phosphorylated and reduced forms (NADP+, NADH, NADPH). nih.gov These molecules are not merely degradation products but are central, biologically active players in cellular redox reactions and energy metabolism. nih.gov Therefore, it is plausible that metabolites of 2,6-diamino-5-chloronicotinic acid, if it follows a similar pathway, could also be biologically active. For many kinase inhibitors, the parent compound is the primary active agent, and metabolism often leads to inactivation and excretion. However, the potential for the formation of active metabolites cannot be ruled out without specific experimental data.

Establishing Structure-Mechanism Relationships for Biochemical Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For diaminopyridine and diaminopyrimidine kinase inhibitors, several key relationships have been established.

Role of the Diamino Group: As noted in binding mode studies, the 2,6-diamino groups on a pyridine or pyrimidine (B1678525) ring are crucial for potent kinase inhibition, typically by forming hydrogen bonds with the hinge region of the ATP binding site. nih.gov

Influence of Substituents: The nature and position of other substituents on the heterocyclic ring play a critical role in determining potency and selectivity. In a series of 4-alkoxy-2,6-diaminopyrimidine CDK inhibitors, simple alkoxy groups at the O(4)-position were tolerated, but substitutions at the N(6) amino group were not. nih.gov Replacement of a 5-nitroso group with a ketone or oxime abolished activity, whereas a 5-formyl group retained modest activity, indicating a high degree of sensitivity to the electronic and steric properties at this position. nih.gov For a series of 2-aminothiazole (B372263) inhibitors, optimization of substituents led to the development of the potent pan-Src kinase inhibitor Dasatinib. nih.gov Similarly, for 2,6-disubstituted pyridine derivatives designed as inhibitors of β-amyloid-42 aggregation, the specific substitution pattern was key to their activity. researchgate.net

Future Research Directions and Emerging Trends

Development of Innovative Synthetic Strategies for Architecturally Complex Derivatives

The core structure of 2,6-diamino-5-chloronicotinic acid presents a foundational scaffold from which a vast array of architecturally complex derivatives can be conceptualized. Future synthetic research will move beyond simple functionalization and towards the development of novel, modular strategies that allow for precise control over the final molecular architecture. A key objective is to create libraries of compounds with diverse three-dimensional structures to explore a wider range of biological and material properties.

One emerging approach is the use of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a simple, modular method for preparing highly substituted pyridines has been developed using a cascade reaction that includes a copper-catalyzed cross-coupling, an electrocyclization, and subsequent air oxidation. nih.gov This strategy allows for the construction of highly substituted pyridines from readily available starting materials with good functional group tolerance and in moderate to excellent yields. nih.gov Such methodologies could be adapted to introduce complex side chains and fused ring systems onto the 2,6-diamino-5-chloronicotinic acid core.

| Synthetic Strategy | Description | Potential Advantage for Derivative Synthesis |

| Modular Cascade Reactions | A sequence of reactions occurs in a single operation without isolating intermediates. An example is the Cu-catalyzed cross-coupling followed by electrocyclization and oxidation to form highly substituted pyridines. nih.gov | Enables rapid assembly of complex molecules from simple, readily available precursors, increasing efficiency. |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single reaction to form a product that incorporates portions of all reactants. Pyridines are often synthesized this way from materials like acetophenones and benzaldehydes. acs.org | High atom economy and convergence, allowing for the creation of diverse and complex derivatives in a single step. |

| Post-Synthetic Modification | Functional groups on a pre-formed core molecule are chemically altered to introduce new functionalities. | Allows for the diversification of a central scaffold, creating a library of related compounds for screening. |

Integration of High-Throughput Screening with Computational Design for Targeted Academic Research

The synergy between computational chemistry and high-throughput screening (HTS) is revolutionizing the discovery of molecules with desired properties. nih.govcea.fr This integrated approach allows researchers to virtually screen vast chemical libraries and prioritize a smaller, more promising set of candidates for physical synthesis and testing, significantly accelerating the pace of discovery. nih.govyoutube.com

High-throughput computational screening (HTCS) employs methods like molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore modeling to predict the biological activity of virtual compounds. nih.gov These predictions can guide the design of derivatives of 2,6-diamino-5-chloronicotinic acid tailored for specific biological targets. For example, computational models could be used to design derivatives with enhanced binding affinity to a particular enzyme or receptor. While a study on the computational design of nicotinic acid hydrazide complexes for gas sensing was later retracted, it demonstrates that such computational approaches are being actively explored for nicotinic acid derivatives. rsc.org

Once designed, these targeted libraries can be evaluated using HTS platforms, which utilize robotics and advanced data analysis to test millions of compounds against a biological target rapidly. youtube.com This combination of "in silico" design and "in vitro" screening creates a powerful discovery engine for academic research, enabling the identification of novel bioactive compounds for further development. cea.fr

| Technology | Role in Research | Key Methods/Applications |

| High-Throughput Computational Screening (HTCS) | Revolutionizes drug discovery by rapidly identifying and optimizing potential lead compounds from vast virtual libraries. nih.gov | Molecular Docking, QSAR Models, Pharmacophore Modeling, Machine Learning, De Novo Drug Design. nih.gov |

| High-Throughput Screening (HTS) | Physically tests large numbers of compounds to identify "hits" with activity against a specific biological target. cea.fryoutube.com | Automated Robotics, Miniaturized Assays, Phenotypic Screening, Target-Based Screening. cea.fryoutube.com |

| Combinatorial Chemistry | Synthesizes large libraries of related compounds for screening. cea.fr | Solid-Phase Synthesis, Parallel Synthesis. |

Exploration of Novel Reaction Pathways and Heterogeneous Catalytic Systems

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the development of novel and more sustainable catalytic systems. A significant trend is the move towards heterogeneous catalysts, which offer advantages such as easier separation from the reaction mixture, recyclability, and often milder reaction conditions compared to their homogeneous counterparts. acs.orggoogle.com

Researchers are exploring a variety of heterogeneous systems for pyridine synthesis:

Metal-Organic Frameworks (MOFs): These materials possess high surface areas and tunable porosity, making them effective catalysts for multicomponent reactions to produce substituted pyridines. acs.org For instance, a PET@UiO-66 vial has been used as a surface-modified, reusable catalyst for synthesizing 2,4,6-trisubstituted pyridines. acs.org

Zeolites: Shape-selective zeolites, particularly those modified with metals like tungsten, zinc, or tin, have shown promise as catalysts for the gas-phase synthesis of pyridine and its derivatives from simple aldehydes and ketones with ammonia (B1221849). google.com

Enzymatic Synthesis: Biocatalysis represents a green alternative to traditional chemical methods. Enzymes like amidases and acyltransferases are being utilized for the synthesis of nicotinic acid and its derivatives, such as nicotinic acid hydroxamate. nih.govresearchgate.net These enzymatic reactions can offer high specificity and operate under mild conditions. For example, strains of Acidovorax facilis and Pseudomonas putida have demonstrated high catalytic efficiency for producing nicotinic acid. nih.govfrontiersin.org

The exploration of these novel catalytic systems is crucial for developing more efficient, economical, and environmentally friendly methods to produce complex derivatives of 2,6-diamino-5-chloronicotinic acid.

| Catalytic System | Examples | Advantages |

| Heterogeneous Catalysts | Metal-Organic Frameworks (MOFs), Zeolites, Metal Oxides (e.g., CoFe₂O₄), Silica-Supported Catalysts. acs.orggoogle.com | Recyclable, non-corrosive, easy to separate from product, potential for high selectivity. acs.org |

| Biocatalysts (Enzymes) | Nitrilases, Amidases, Acyltransferases, Nicotinic Acid Hydroxylase. nih.govresearchgate.netnih.gov | High specificity, mild reaction conditions (temperature, pH), environmentally friendly ("green chemistry"). |

| Homogeneous Catalysts | Copper-based catalysts for cross-coupling reactions. nih.gov | High activity and selectivity, but can be difficult to separate and recycle. |

Interdisciplinary Research Integrating Organic Chemistry, Chemical Biology, and Materials Science

The future of research on 2,6-diamino-5-chloronicotinic acid and its derivatives lies at the intersection of multiple scientific disciplines. By combining the synthetic power of organic chemistry with the analytical and functional insights of chemical biology and materials science, researchers can unlock new applications for this versatile scaffold.